3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile
Description
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a synthetic organic compound that features a triazole ring, a piperidine ring, and a butanenitrile group
Properties
Molecular Formula |
C12H19N5 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[4-(triazol-1-ylmethyl)piperidin-1-yl]butanenitrile |
InChI |
InChI=1S/C12H19N5/c1-11(2-5-13)16-7-3-12(4-8-16)10-17-9-6-14-15-17/h6,9,11-12H,2-4,7-8,10H2,1H3 |
InChI Key |
CZRZYLZSMHTKGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#N)N1CCC(CC1)CN2C=CN=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click reaction.” This reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The piperidine ring can be introduced through nucleophilic substitution reactions, and the butanenitrile group can be added via nitrile formation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput synthesis techniques and continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Oxidation of the Triazole Ring
The triazole moiety can undergo oxidation to form triazole N-oxides using agents like hydrogen peroxide or m-CPBA . This reaction introduces a reactive site for further functionalization while retaining the core structure.
Reaction Conditions :
-
Reagents : H₂O₂ in acidic or basic conditions.
-
Outcome : Formation of triazole N-oxide derivatives.
Reduction of the Nitrile Group
The nitrile group at the butanenitrile moiety can be reduced to a primary amine using:
-
Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
-
Catalytic hydrogenation (H₂, Pd/C catalyst).
Reaction Conditions :
-
LiAlH₄ : Stirred under reflux in THF for 2–4 hours.
-
Hydrogenation : Performed under high-pressure H₂ (50–100 psi) with a catalyst.
Substitution Reactions on the Piperidine Ring
The piperidine nitrogen can participate in nucleophilic substitution with:
-
Amines : Replacing the hydrogen atom on the piperidine nitrogen.
-
Thiols : Forming thioether derivatives.
Reaction Conditions :
-
Reagents : Alkyl halides, tosylates, or mesylates.
-
Base : NaH or K₂CO₃ to deprotonate the nucleophile.
Nitrile-Related Reactions
The nitrile group in this compound can undergo additional transformations inspired by analogous systems :
-
Conversion to Thioamide : Reaction with hydrogen sulfide (H₂S) or ammonium sulfide in polar solvents (e.g., 2-propanol) to form thioamide derivatives.
-
Amide Synthesis : Hydrolysis of the nitrile group in acidic or basic conditions to yield a carboxamide.
Example :
Nitrile → Thioamide
R-CN + H₂S → R-CSNH₂
Stability and Solubility Considerations
-
Solubility : Moderate in polar solvents (e.g., DMSO, methanol) due to polar functional groups (triazole, nitrile).
-
Storage : Requires dry conditions at 2–8°C to prevent degradation.
Critical Analysis of Reaction Data
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| CuAAC Synthesis | CuI, TBTA, THF, RT | Triazole formation |
| Triazole Oxidation | H₂O₂, acidic/basic conditions | Triazole N-oxide |
| Nitrile Reduction | LiAlH₄, THF, reflux | Primary amine formation |
| Piperidine Substitution | Alkyl halides, NaH | Nucleophilic substitution derivatives |
This compound’s synthesis and transformations highlight its versatility in organic chemistry, particularly for applications requiring triazole and nitrile functionalities. Further studies could explore its potential in drug discovery or material science, leveraging its reactive sites for functionalization.
Scientific Research Applications
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mechanism of Action
The mechanism of action of 3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile involves its interaction with specific molecular targets. For example, the triazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity . The nitrile group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,3-triazol-1-yl)benzamides: These compounds also feature a triazole ring and have been studied as potential HSP90 inhibitors.
1,2,3-Triazole derivatives: These compounds are widely used in medicinal chemistry for their biological activities.
Uniqueness
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the piperidine ring, triazole ring, and nitrile group allows for diverse interactions with molecular targets, making it a versatile compound for various applications .
Biological Activity
3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring linked to a triazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
IUPAC Name: this compound
Molecular Formula: C12H17N5
Molecular Weight: 227.3 g/mol
Anticancer Properties
Recent studies have indicated that compounds containing triazole and piperidine structures exhibit significant anticancer activities. For instance, research has shown that derivatives of triazole can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
Case Study:
A study published in Drug Target Insights examined the effects of similar triazole-containing compounds on cancer cell lines. It was found that these compounds could induce apoptosis and inhibit cell migration in various cancer types, suggesting a potential therapeutic role for this compound in oncology .
Antimicrobial Activity
The compound's triazole component is also associated with antimicrobial properties. Triazoles have been widely studied for their ability to disrupt fungal cell membranes and inhibit fungal growth.
Research Findings:
In a comparative study of triazole derivatives, it was noted that certain modifications to the piperidine structure enhanced antifungal efficacy. The compound demonstrated moderate activity against common fungal strains, indicating its potential as an antifungal agent .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: The triazole ring may inhibit enzymes critical for DNA synthesis in pathogens.
- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells by modulating signaling cascades such as the PI3K/AKT/mTOR pathway .
- Cell Cycle Arrest: Research indicates that certain piperidine derivatives can cause cell cycle arrest at the G2/M checkpoint, enhancing their anticancer effects .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
